2-Bromo-4-fluoro-3-methyl-6-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-3-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQHNDTUWRNWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Bromo 4 Fluoro 3 Methyl 6 Nitrophenol
Retrosynthetic Analysis and Selection of Precursor Molecules for Poly-Substituted Phenols
A retrosynthetic analysis of 2-bromo-4-fluoro-3-methyl-6-nitrophenol suggests that the final substitution pattern can be achieved through a series of electrophilic aromatic substitution reactions on a simpler phenol (B47542) precursor. The selection of the starting material and the sequence of reactions are critical to ensure the correct placement of the bromo, fluoro, methyl, and nitro groups.
A plausible retrosynthetic pathway could start from a simpler, commercially available phenol derivative. For instance, 4-fluoro-3-methylphenol (B1301873) could be a suitable starting material. From this precursor, the bromine and nitro groups can be introduced in a stepwise manner. The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. The methyl group is a weak activating group and an ortho-, para-director.
Regioselective Functionalization Strategies
The synthesis of this compound involves several key regioselective functionalization steps.
Controlled Bromination and Fluorination Protocols
Bromination: The bromination of phenols is a well-established reaction. researchgate.net Reagents such as N-bromosuccinimide (NBS) can be used for the regioselective bromination of aromatic compounds. mdpi.comresearchgate.net The position of bromination is directed by the existing substituents on the phenol ring. In the case of 4-fluoro-3-methylphenol, the hydroxyl group will direct the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the fluorine atom, bromination is expected to occur at one of the ortho positions.
Fluorination: Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorine. However, there are methods for regioselective fluorination, such as using organocatalysis. nih.govnih.govresearchgate.net In the context of synthesizing this compound, it is more practical to start with a fluorinated precursor like 4-fluoro-2-methylphenol (B144770). google.com
Directed Nitration Reactions for Nitro Group Introduction
The introduction of the nitro group is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. google.comchemicalbook.com The position of nitration is influenced by the directing effects of the substituents already present on the ring. The hydroxyl group, being a strong activating group, will direct the nitro group to the ortho and para positions.
A patent describes the preparation of 2-bromo-4-fluoro-6-nitrophenol (B1271563) by dissolving 2-bromo-4-fluorophenol (B1268413) in chloroform (B151607) and adding a mixed acid of sulfuric acid and nitric acid. google.com This indicates that the nitration step can be performed after the bromination.
Stereoselective Methylation Approaches
The methyl group in this compound is typically introduced by starting with a methylated precursor, such as 2-methyl-4-fluoroaniline, which can be converted to 2-methyl-4-fluorophenol. google.com
Multi-Step Synthesis Pathways Leading to this compound
A multi-step synthesis is necessary to obtain this compound with the correct substitution pattern. libretexts.orgacs.orgelsevierpure.com
A potential synthetic route is as follows:
Diazotization and Hydrolysis: Start with 2-methyl-4-fluoroaniline. This compound can undergo a diazotization reaction followed by hydrolysis to yield 4-fluoro-2-methylphenol. google.com
Bromination: The resulting 4-fluoro-2-methylphenol can then be brominated. The hydroxyl and methyl groups will direct the bromine to the ortho position relative to the hydroxyl group, which is the 6-position. However, to obtain the desired 2-bromo isomer, one might need to start with a different precursor or use specific brominating agents that favor that position. A more direct approach involves the bromination of 4-fluoro-2-methylphenol to yield 2-bromo-4-fluoro-6-methylphenol. google.com
Nitration: The final step would be the nitration of the brominated phenol. The nitro group would be directed to the remaining ortho position relative to the hydroxyl group.
Another plausible pathway starts from 2-bromo-4-fluorophenol, which is then nitrated to give the final product. google.com
Condensation and Cyclization Routes for Phenol Core Formation
While not the most direct route for this specific compound, polysubstituted phenols can be synthesized through condensation and cyclization reactions. acs.orgacs.orgrawdatalibrary.netresearchgate.net For example, a [3+3] cyclocondensation strategy has been developed for the synthesis of 3,5-disubstituted phenols from acyclic precursors. acs.orgacs.org Another approach involves a [4+2] type cyclo-condensation to prepare 3,5- and poly-substituted phenols. researchgate.net These methods are generally used for creating the phenol ring itself from non-aromatic starting materials. The Pechmann condensation is a classic example of synthesizing coumarins from phenols, which involves a cyclization step. wikipedia.org
Oxidative Aromatization Techniques for Meta-Substituted Phenols
The synthesis of meta-substituted phenols is particularly challenging due to the directing effects of most substituents, which favor ortho and para substitution. acs.org To overcome this, oxidative aromatization of cyclohexenone derivatives has emerged as a powerful strategy. gaylordchemical.com A notable metal-free approach involves the use of a dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂) catalytic system. wikipedia.org This method provides direct access to meta-substituted phenols from readily available cyclohexenones. wikipedia.org
The reaction is tolerant of a wide range of functional groups, including both electron-donating and electron-withdrawing groups. wikipedia.org The use of inexpensive and low-toxicity reagents like DMSO and I₂ makes this an attractive and sustainable method. wikipedia.org It also circumvents issues commonly associated with metal-catalyzed oxidations, such as overoxidation and the need for excess halogen oxidants. wikipedia.org
Table 1: Comparison of Oxidative Aromatization Methods for Meta-Substituted Phenols
| Method | Oxidant/Catalyst | Advantages | Disadvantages | Reference |
| Traditional Aromatic Substitution | Various | Well-established | Multi-step for meta-isomers, regioselectivity issues | wikipedia.org |
| Metal-Catalyzed Oxidation | Metal catalysts | Effective | Tendency for overoxidation, requires excess halogen oxidant | gaylordchemical.com |
| DMSO/I₂ System | DMSO/I₂ | Metal-free, high yields, inexpensive, low toxicity, broad functional group tolerance | Substrate-dependent efficiency | wikipedia.org |
Diazotization and Hydrolysis Strategies for Phenol Derivatization
Another versatile method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. This strategy is particularly useful when the desired substitution pattern is more easily achieved by directing group effects of an amino group. For the synthesis of this compound, a potential precursor would be 2-bromo-4-fluoro-3-methyl-6-nitroaniline.
The diazotization process typically involves treating the primary aromatic amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures (0–5 °C) to form the diazonium salt. The subsequent hydrolysis step involves heating the aqueous solution of the diazonium salt, which decomposes to liberate nitrogen gas and form the corresponding phenol.
This method's success is contingent on the stability of the diazonium salt and the absence of competing side reactions. For instance, the presence of certain functional groups on the aromatic ring can influence the reaction outcome.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Elucidation of Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. The nitration of a phenol derivative is a classic example of an EAS reaction. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. masterorganicchemistry.com Therefore, the direct nitration of 2-bromo-4-fluoro-3-methylphenol (B6319952) would be expected to yield a mixture of products, with the nitro group predominantly adding to the positions ortho and para to the hydroxyl group.
The mechanism of nitration typically involves the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The aromatic ring, acting as a nucleophile, attacks the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the final step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. nih.gov The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion, which is influenced by the electronic effects of the substituents already present on the ring. masterorganicchemistry.com
Table 2: Key Steps in Electrophilic Aromatic Nitration
| Step | Description | Intermediate |
| 1 | Formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. | Nitronium ion |
| 2 | Nucleophilic attack of the aromatic ring on the nitronium ion. | Arenium ion (sigma complex) |
| 3 | Deprotonation to restore aromaticity. | Final nitrated product |
Examination of Cycloaromatization and Cyclo-condensation Mechanisms
Cycloaromatization reactions provide an alternative pathway to construct highly substituted phenolic rings. One such method involves the base-catalyzed cycloaromatization of propargylic ethers. nih.govnih.gov Mechanistic studies have shown that this reaction likely proceeds through a sequence of steps:
Isomerization: The reaction begins with the base-catalyzed isomerization of the propargylic ether to a dienyl allene (B1206475) intermediate. nih.gov
Electrocyclization: This allene intermediate then undergoes an electrocyclic reaction to form a methylenecyclohexadiene intermediate. nih.gov
Isomerization: The final step is the isomerization of the methylenecyclohexadiene to the aromatic phenol product, which can occur via a 1,3-proton transfer. nih.govnih.gov
These reactions are valuable for creating complex substitution patterns that may be difficult to achieve through traditional electrophilic aromatic substitution. nih.govnih.gov
Analysis of Oxidative Aromatization Pathways Involving Halogens
The mechanism of oxidative aromatization using the DMSO/I₂ system is a subject of detailed investigation. A plausible pathway involves the following key steps:
Iodination: The starting cyclohexenone undergoes iodination at the alpha-carbon. wikipedia.org
Elimination: The resulting intermediate then loses a molecule of hydrogen iodide (HI) to form a dienone. wikipedia.org
Tautomerization: This dienone subsequently tautomerizes to the final phenol product. wikipedia.org
A crucial aspect of this mechanism is the role of DMSO, which not only acts as the solvent but also as the terminal oxidant. It oxidizes the iodide ions (I⁻) formed during the reaction back to molecular iodine (I₂), thus regenerating the catalyst and allowing the reaction to proceed with only a catalytic amount of iodine. wikipedia.orgnih.gov This metal-free oxidative aromatization is an environmentally benign alternative to many traditional methods. esisresearch.org
Advanced Separation and Purification Techniques for Highly Substituted Aromatic Compounds
The synthesis of highly substituted aromatic compounds like this compound often results in a mixture of isomers and byproducts, necessitating advanced separation and purification techniques.
Crystallization is a primary method for purifying solid organic compounds. byjus.com The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent. google.com For halogenated aromatic compounds, recrystallization can be an effective method to remove contaminants. researchgate.net The choice of solvent is critical, and sometimes a mixture of solvents is required to achieve optimal separation.
Chromatography is a powerful and versatile technique for separating complex mixtures.
Flash chromatography is a rapid form of column chromatography that is widely used for preparative separations.
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is effective for the separation of isomeric nitrophenols. doubtnut.com
Thin-Layer Chromatography (TLC) can also be employed for the separation of nitrophenol isomers, sometimes using specialized stationary phases. doubtnut.com
Steam distillation is a useful technique for separating volatile compounds from non-volatile ones. It is particularly effective for separating ortho-nitrophenols from their para-isomers due to the intramolecular hydrogen bonding in the ortho-isomer, which increases its volatility. vedantu.comresearchgate.net
Solvent extraction , including liquid-liquid extraction, can be used to separate compounds based on their differential solubility in two immiscible liquid phases. science.gov This technique can be applied to separate aromatic compounds from reaction mixtures or from each other.
Table 3: Overview of Purification Techniques for Aromatic Compounds
| Technique | Principle of Separation | Application Examples | Reference |
| Crystallization | Differential solubility | Purification of solid organic compounds, removal of impurities from halogenated aromatics | byjus.comresearchgate.net |
| Chromatography (Flash, HPLC, TLC) | Differential partitioning between a stationary and mobile phase | Separation of isomeric nitrophenols, purification of complex reaction mixtures | doubtnut.com |
| Steam Distillation | Difference in volatility | Separation of o-nitrophenol from p-nitrophenol | vedantu.comresearchgate.net |
| Solvent Extraction | Differential solubility in immiscible liquids | Separation of aromatic compounds from reaction mixtures | science.gov |
Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Fluoro 3 Methyl 6 Nitrophenol
Reactivity Profiles of Aromatic Halogens (Bromine and Fluorine)
The presence of both bromine and fluorine atoms on the aromatic ring of 2-bromo-4-fluoro-3-methyl-6-nitrophenol opens up possibilities for selective reactions, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group, positioned ortho and para to the halogens, significantly activates the ring for such transformations.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strongly electron-withdrawing groups. youtube.comyoutube.com In the case of this compound, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. The fluorine atom is generally a better leaving group than bromine in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more electrophilic. youtube.com
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group.
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Bromo-4-methoxy-3-methyl-6-nitrophenol |
| Amine | Ammonia (NH₃) | 2-Bromo-4-amino-3-methyl-6-nitrophenol |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Bromo-4-(phenylthio)-3-methyl-6-nitrophenol |
Note: The regioselectivity favoring substitution of the fluorine atom is predicted based on general principles of SNAr reactions.
Metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound is the more likely site for these reactions due to the lower bond strength of the C-Br bond compared to the C-F bond, making it more susceptible to oxidative addition to a metal center (commonly palladium).
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the position of the bromine atom. mdpi.com
Stille Coupling: In a Stille coupling, an organotin compound is coupled with the aryl bromide, again catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups.
Hiyama Coupling: The Hiyama coupling utilizes an organosilicon compound as the coupling partner, activated by a fluoride (B91410) source, and is also palladium-catalyzed. nih.gov
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki Coupling | Phenylboronic acid | 4-Fluoro-3-methyl-6-nitro-[1,1'-biphenyl]-2-ol |
| Stille Coupling | Tributyl(vinyl)stannane | 4-Fluoro-3-methyl-6-nitro-2-vinylphenol |
| Hiyama Coupling | Trimethoxy(phenyl)silane | 4-Fluoro-3-methyl-6-nitro-[1,1'-biphenyl]-2-ol |
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can undergo various reactions, such as etherification and esterification.
Etherification (Williamson Ether Synthesis): The phenoxide, generated by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate, can react with an alkyl halide to form an ether.
Esterification: The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to yield the corresponding ester.
Table 3: Representative Transformations of the Phenolic Hydroxyl Group
| Reaction Type | Reagent | Potential Product |
| Etherification | Methyl iodide (CH₃I) | 2-Bromo-1-fluoro-4-methoxy-5-methyl-3-nitrobenzene |
| Esterification | Acetyl chloride (CH₃COCl) | 2-Bromo-4-fluoro-3-methyl-6-nitrophenyl acetate (B1210297) |
Reactivity of the Nitro Group, including Reduction to Amine Derivatives
The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals and other fine chemicals. This reduction can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).
The resulting amino group is a versatile functional group that can undergo a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation to form amides, or alkylation.
Table 4: Reduction of the Nitro Group
| Reducing Agent/Method | Product |
| H₂/Pd-C | 6-Amino-2-bromo-4-fluoro-3-methylphenol |
| Sn/HCl | 6-Amino-2-bromo-4-fluoro-3-methylphenol |
| Fe/NH₄Cl | 6-Amino-2-bromo-4-fluoro-3-methylphenol |
Influence of Substituent Effects on Reaction Regioselectivity and Rate Kinetics
The regioselectivity and rate of reactions involving this compound are governed by the electronic and steric effects of its substituents.
Electronic Effects: The nitro group is a strong deactivating group for electrophilic aromatic substitution but a strong activating group for nucleophilic aromatic substitution, particularly at the ortho and para positions. The hydroxyl group is an activating group for electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The halogens are deactivating but ortho, para-directing for electrophilic substitution. The methyl group is a weak activating group.
Steric Effects: The methyl group and the bromine atom, being relatively bulky, can sterically hinder reactions at adjacent positions. This can influence the regioselectivity of certain reactions. For instance, in reactions involving the phenolic hydroxyl group, the ortho-bromo and ortho-nitro substituents may influence the accessibility of the hydroxyl group.
In SNAr reactions, the fluorine at C-4 is para to the nitro group, while the bromine at C-2 is ortho. Both are activated. However, the greater electronegativity of fluorine generally makes the C-F bond more polarized and the carbon atom more susceptible to nucleophilic attack, leading to preferential substitution of fluorine.
Exploitation of the Compound as a Synthetic Intermediate for Complex Molecules
The multifunctionality of this compound makes it a valuable intermediate in organic synthesis. Each of its functional groups can be selectively transformed to build more complex molecular architectures. For instance, the bromine atom can serve as a handle for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The phenolic hydroxyl group allows for the introduction of various ether or ester linkages. The fluorine atom can be displaced by a nucleophile.
This strategic, sequential manipulation of the different reactive sites allows for the synthesis of a diverse range of polysubstituted aromatic compounds, which are important scaffolds in medicinal chemistry and materials science. For example, a synthetic sequence could involve a Suzuki coupling at the bromine position, followed by reduction of the nitro group, and subsequent acylation of the newly formed amino group.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Fluoro 3 Methyl 6 Nitrophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise molecular structure of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol in solution. A combination of ¹H, ¹³C, ¹⁹F, and advanced 2D NMR experiments would be essential for unambiguous assignment of all atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the hydroxyl proton. The aromatic proton's chemical shift would be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups. The methyl group would appear as a singlet, and its chemical shift would provide information about the electronic environment of the benzene (B151609) ring. The hydroxyl proton's signal would likely be broad and its chemical shift dependent on solvent and concentration due to hydrogen bonding.
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the nitro group would be shifted downfield, while the carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in correlating proton and carbon signals, thus confirming the connectivity of the molecular framework.
Expected ¹H NMR Data (Predicted):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | s |
| Methyl-H₃ | 2.0 - 2.5 | s |
| Hydroxyl-OH | 5.0 - 10.0 | br s |
Expected ¹³C NMR Data (Predicted):
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-OH | 150 - 160 |
| C-Br | 110 - 120 |
| C-F | 160 - 170 (d, ¹JC-F) |
| C-CH₃ | 125 - 135 |
| C-H | 120 - 130 |
| C-NO₂ | 140 - 150 |
| CH₃ | 15 - 25 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that would provide detailed information about the vibrational modes of the molecule, confirming the presence of key functional groups.
IR Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. Strong asymmetric and symmetric stretching vibrations of the nitro group would be expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-F stretching vibration would likely appear in the 1000-1400 cm⁻¹ region, while the C-Br stretch would be found at lower wavenumbers, typically between 500 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Raman Spectroscopy: The Raman spectrum would complement the IR data. The symmetric stretching of the nitro group is often a strong and sharp band in the Raman spectrum. Aromatic ring vibrations would also be prominent.
Key Vibrational Frequencies (Predicted):
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| NO₂ | Asymmetric Stretching | 1500 - 1560 |
| NO₂ | Symmetric Stretching | 1300 - 1370 |
| C-F | Stretching | 1000 - 1400 |
| C-Br | Stretching | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy would provide insights into the electronic transitions within the conjugated π-system of this compound. The presence of the nitro group, a strong chromophore, and the phenolic hydroxyl group, an auxochrome, would significantly influence the absorption spectrum.
The spectrum is expected to show one or more strong absorption bands in the UV region. The π → π* transitions of the aromatic ring would be observed, and their wavelengths would be red-shifted (shifted to longer wavelengths) due to the presence of the substituents that extend the conjugation. The n → π* transition of the nitro group might also be visible as a weaker, longer-wavelength shoulder. The position of the absorption maxima would be sensitive to the solvent polarity.
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Determination
High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pathways could involve the loss of the nitro group (NO₂), the bromine atom (Br), or the methyl group (CH₃). The study of these fragmentation patterns would provide further structural confirmation.
Predicted Fragmentation Patterns:
| Ion | m/z (relative to ⁷⁹Br) |
| [M]⁺ | 248.94 |
| [M - NO₂]⁺ | 202.94 |
| [M - Br]⁺ | 169.99 |
| [M - CH₃]⁺ | 233.92 |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The crystal packing of this compound would be governed by a variety of intermolecular interactions. Strong intermolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen atoms of the nitro group of a neighboring molecule is highly probable. This could lead to the formation of dimers or extended chains.
Investigations into Polymorphism and Co-crystallization Phenomena
Given the presence of multiple functional groups capable of engaging in various intermolecular interactions, the possibility of polymorphism—the existence of different crystal forms of the same compound—should be considered. Different crystallization conditions could potentially lead to different packing arrangements with varying physical properties.
Furthermore, the potential for this compound to form co-crystals with other molecules is an area for future investigation. Co-crystallization could be used to modify the physicochemical properties of the compound.
Advanced Analytical Methodologies for Derivative Analysis (e.g., HPLC, GC-MS, LC-MS/MS)
The comprehensive analysis and structural elucidation of derivatives of this compound rely on advanced analytical methodologies that provide high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable techniques for the qualitative and quantitative analysis of these complex aromatic compounds.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of non-volatile and thermally sensitive compounds, making it well-suited for the analysis of many nitrophenolic derivatives. alfa-chemistry.com The separation mechanism in HPLC is based on the distribution of the analyte between a stationary phase and a liquid mobile phase. For derivatives of this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water with organic solvents like acetonitrile (B52724) or methanol. alfa-chemistry.comchemicalbook.com
Table 1: Representative HPLC Parameters and Expected Retention Behavior of Substituted Nitrophenol Derivatives
| Compound | Expected Retention Time (min) | Typical Mobile Phase | Common Detector |
|---|---|---|---|
| 4-Nitrophenol | ~5-10 | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis (DAD) |
| 2,4-Dinitrophenol | ~10-15 | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis (DAD) |
| 2-Bromo-4-nitrophenol | ~12-18 | Methanol/Water with 0.1% Formic Acid | UV-Vis (DAD) |
| 4-Fluoro-2-nitrophenol | ~8-12 | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis (DAD) |
| 2-Methyl-4-nitrophenol | ~10-16 | Methanol/Water with 0.1% Formic Acid | UV-Vis (DAD) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. numberanalytics.comlabce.com For less volatile derivatives of this compound, a derivatization step, such as silylation of the phenolic hydroxyl group, is often necessary to enhance volatility and thermal stability. shimadzu.com
In GC-MS, compounds are separated in a capillary column based on their boiling points and affinities for the stationary phase. The separated components are then introduced into a mass spectrometer, where they are ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The resulting mass spectrum serves as a chemical fingerprint.
The fragmentation pattern provides crucial structural information. For derivatives of this compound, characteristic fragments would arise from the cleavage of the substituents from the aromatic ring. The presence of bromine is readily identified by its distinctive isotopic pattern (M+ and M+2 peaks of nearly equal abundance).
Table 2: Predicted GC-MS Fragmentation for a Silylated Derivative of this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Plausible Fragment Identity |
|---|---|---|
| 321/323 | High | [M]+ (Molecular ion with Br isotopes) |
| 306/308 | Moderate | [M-CH₃]⁺ |
| 275/277 | Low | [M-NO₂]⁺ |
| 73 | Very High | [Si(CH₃)₃]⁺ |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing complex mixtures and quantifying trace-level components. achemblock.comlibretexts.org In LC-MS/MS, the effluent from the HPLC column is directed into a mass spectrometer, where molecules are ionized, often using electrospray ionization (ESI).
A specific ion, the precursor ion, is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. This technique, particularly when operated in Multiple Reaction Monitoring (MRM) mode, offers exceptional specificity and is widely used for quantitative studies. shimadzu.com For derivatives of this compound, analysis in negative ion mode ESI would likely show a prominent [M-H]⁻ ion, which can be selected as the precursor ion for fragmentation.
Table 3: Hypothetical LC-MS/MS (MRM) Transitions for a Derivative of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 248.9 | 202.9 | NO₂ |
| 248.9 | 169.9 | Br |
| 248.9 | 123.9 | Br + NO₂ |
Computational and Theoretical Investigations of 2 Bromo 4 Fluoro 3 Methyl 6 Nitrophenol
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)There are no published theoretical predictions for the UV-Vis absorption spectra or NMR chemical shifts for 2-bromo-4-fluoro-3-methyl-6-nitrophenol.
Further research employing quantum chemical calculations would be necessary to generate the data required for a thorough computational and theoretical analysis of this compound.
Studies of Tautomeric Stability
The primary forms of tautomerism expected for this compound are phenol-keto and nitro-aci tautomerism.
Phenol-Keto Tautomerism:
Phenol (B47542) and its derivatives can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). However, for simple phenols, the equilibrium lies overwhelmingly towards the phenol form due to the significant stabilization afforded by the aromaticity of the benzene (B151609) ring. wikipedia.orgdoubtnut.com The loss of this aromaticity in the keto form results in a much higher energy state, making it highly unstable. wikipedia.org
For this compound, the phenol tautomer is expected to be the most stable form. The equilibrium can be represented as follows:

Computational studies on similar phenolic compounds consistently demonstrate the energetic preference for the enol (phenol) form. Density Functional Theory (DFT) is a common method used to calculate the relative energies of such tautomers. earthlinepublishers.comorientjchem.org These calculations typically show the keto form to be significantly higher in energy.
Nitro-Aci Tautomerism:
A second potential tautomerism involves the nitro group, known as nitro-aci tautomerism. In this equilibrium, a proton from an adjacent carbon atom migrates to one of the oxygen atoms of the nitro group, forming an aci-nitro tautomer, which contains a nitronic acid functional group.
The equilibrium for this compound can be depicted as:

The stability of the aci-nitro tautomer is generally low for simple nitroalkanes, but can be influenced by molecular structure. acs.org Computational studies on substituted nitroethylenes have shown that factors like hydrogen bonding can play a significant role in stabilizing the aci-nitro form. acs.orgresearchgate.net In the case of this compound, the formation of an intramolecular hydrogen bond between the aci-nitro group and the adjacent hydroxyl group could potentially offer some stabilization to this tautomer.
Theoretical Relative Stabilities:
In the absence of specific computational data for this compound, a qualitative assessment of the relative stabilities of its tautomers can be made. It is highly probable that the phenol form is the most stable tautomer due to the preservation of the aromatic ring. The keto and aci-nitro tautomers, which both disrupt the aromatic system, would be expected to be considerably less stable.
To provide a quantitative understanding of the tautomeric stability, detailed computational investigations would be required. Such studies would typically involve geometry optimization of all possible tautomers and the calculation of their relative electronic energies, Gibbs free energies, and the energy barriers for interconversion. These calculations are often performed using methods like DFT with various functionals and basis sets to ensure accuracy. nih.gov The influence of solvent can also be modeled to understand how the tautomeric equilibrium might shift in different environments. orientjchem.org
Below is a hypothetical data table illustrating the kind of results that a computational study on the tautomeric stability of a substituted nitrophenol might yield. Note: This table is for illustrative purposes only and does not represent actual data for this compound.
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| Phenol | B3LYP | 6-311++G(d,p) | 0.00 |
| Keto | B3LYP | 6-311++G(d,p) | +15.2 |
| Aci-Nitro | B3LYP | 6-311++G(d,p) | +9.8 |
Such a table would provide a clear, quantitative comparison of the stability of the different tautomeric forms, with the most stable tautomer set as the reference point (0.00 kcal/mol).
Applications in Advanced Materials Science
Design and Synthesis of Functional Materials Utilizing 2-Bromo-4-fluoro-3-methyl-6-nitrophenol as a Structural Synthon
There is no available research detailing the use of this compound as a structural synthon in the design and synthesis of functional materials. In principle, a "synthon" is a building block used in chemical synthesis. The multifunctionality of this compound, with its hydroxyl, nitro, bromo, and fluoro groups, presents theoretical possibilities for its use in creating more complex molecules. These reactive sites could potentially be used to build liquid crystals, polymers, or pharmaceutical intermediates. However, no specific examples or methodologies for this compound have been documented in peer-reviewed materials science literature.
Exploration of Electronic and Optical Properties of the Compound and its Derivatives for Material Development
A detailed investigation into the electronic and optical properties of this compound and its derivatives for materials development has not been published. Generally, nitroaromatic compounds can exhibit interesting electronic characteristics due to the electron-withdrawing nature of the nitro group, which can influence the molecule's electron density and potential for charge-transfer interactions. The presence of halogens (bromine and fluorine) can also modulate these properties. Such features are often explored for applications in nonlinear optics or as components in electronic sensors. Without experimental or computational studies on this compound, any discussion of its specific properties remains speculative.
Development of Crystalline Materials with Engineered Supramolecular Architectures for Specific Functionalities
There are no published studies on the development of crystalline materials from this compound with engineered supramolecular architectures. The formation of specific crystal structures is guided by non-covalent interactions such as hydrogen bonding (from the hydroxyl group), halogen bonding (from the bromine and fluorine atoms), and π-π stacking (from the aromatic ring). By controlling these interactions, it is theoretically possible to engineer materials with desired properties, such as specific porosity or host-guest capabilities. Research on other brominated and nitrated phenols has demonstrated the importance of these interactions in crystal engineering. bohrium.com However, the crystal structure and supramolecular chemistry of this compound itself have not been reported.
Investigation of Nitroaromatic Compounds in Forming Stable Crystals for Advanced Applications
While there is broad interest in the crystal formation of nitroaromatic compounds, particularly for applications in energetic materials and nonlinear optics, specific investigations involving this compound are not found in the current body of scientific literature. The stability of crystals formed by nitroaromatic compounds is influenced by a delicate balance of intermolecular forces. The arrangement of molecules within the crystal lattice dictates the material's physical properties. Studies on related nitroaromatic compounds show that polymorphism—the ability to exist in multiple crystal forms—is common, and each polymorph can have different stability and properties. Research in this area aims to predict and control crystal packing to achieve desired outcomes, but these principles have not been specifically applied to or reported for this compound.
Green Chemistry Principles and Sustainable Synthetic Methodologies Applied to 2 Bromo 4 Fluoro 3 Methyl 6 Nitrophenol
Implementation of Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comnumberanalytics.com In the synthesis of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol, the key steps are typically electrophilic aromatic substitution reactions—bromination and nitration.
C₇H₇BrFO + HNO₃ --(H₂SO₄)--> C₇H₆BrFNO₃ + H₂O
The atom economy for this idealized step is high if H₂SO₄ is considered a true catalyst. However, in practice, large stoichiometric amounts are often used, leading to waste.
Maximizing Yields: Optimizing reaction conditions (temperature, concentration, reaction time) to maximize the conversion of starting materials into the final product.
Catalytic Routes: Employing catalytic reagents instead of stoichiometric ones eliminates by-products derived from the reagent itself. numberanalytics.com For instance, the use of solid acid catalysts or metal nitrates for nitration can offer higher atom economy compared to the mixed-acid method. rsc.orgijcce.ac.ir
The following table compares the theoretical atom economy of different synthetic approaches for key reaction types in the synthesis of substituted nitrophenols.
| Reaction Type | Traditional Method | Theoretical Atom Economy (%) | Greener Alternative | Theoretical Atom Economy (%) | Key Improvement |
|---|---|---|---|---|---|
| Nitration of a Phenol (B47542) | Mixed Acid (HNO₃/H₂SO₄) | ~83% (product vs. HNO₃ + Ar-H) | Catalytic Nitration (e.g., using solid acids) | >95% | Eliminates stoichiometric acid waste. rsc.org |
| Bromination of a Phenol | Br₂ with Lewis Acid | ~50% (product vs. Ar-H + Br₂) | Br₂ with Oxidant (e.g., H₂O₂) | >70% | Better utilization of bromine atoms. |
Development and Application of Alternative Solvents (e.g., Green Solvents, Ionic Liquids, Solvent-Free Reactions)
The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional halogenation and nitration reactions frequently use chlorinated hydrocarbons like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄), which are toxic and environmentally persistent. google.comyoutube.com
Research into greener alternatives for the synthesis of compounds like this compound explores several avenues:
Water as a Solvent: For certain reactions, such as the bromination of highly activated rings like phenols, water can be an effective solvent. Phenol reacts readily with bromine water without a catalyst. savemyexams.comaskfilo.com However, controlling selectivity to avoid poly-substitution can be challenging.
Biphasic Systems: Utilizing biphasic media with dilute nitric acid can facilitate regioselective nitration of phenols while minimizing the use of harsh concentrated acids. dntb.gov.ua
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. Nitration of aromatic compounds can sometimes be achieved under solvent-free conditions by directly reacting the substrate with a nitrating agent, potentially adsorbed on a solid support like silica (B1680970) gel. ijcce.ac.ir
Alternative Organic Solvents: When organic solvents are necessary, replacing hazardous ones with more benign alternatives is a key strategy. For bromination, using solvents with lower polarity than water, such as carbon disulfide (CS₂), can help control the reaction and favor the formation of monobrominated products. youtube.comaskfilo.com However, the toxicity and flammability of CS₂ itself are concerns, prompting further search for better options like certain ethers or esters. A reinvestigation into the nitration of phenols showed that solvents like acetone (B3395972) and ethyl acetate (B1210297) could be suitable for reactions using metal nitrates. ijcce.ac.ir
Advancements in Catalyst Development and Utilization (e.g., Recyclable Catalysts, Heterogeneous Catalysis, Metal-Free Systems)
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, greater selectivity, and reduced waste. numberanalytics.com Advancements in catalyst design are crucial for the sustainable synthesis of specialty chemicals.
Heterogeneous Catalysis: Solid catalysts are preferred over homogeneous ones because they can be easily separated from the reaction mixture by filtration and subsequently reused. This simplifies product work-up and minimizes catalyst loss and contamination of the final product. For nitration, solid acid catalysts such as zeolites, clays, or sulfated zirconia have been explored as alternatives to sulfuric acid. For halogenation, chromium-based catalysts have been studied for the electrochemical halogenation of phenol, offering a route with high efficiency and selectivity. globalscientificjournal.com
Recyclable Catalysts: The development of magnetically separable catalysts represents a significant advancement. nih.gov For instance, nanoparticles of catalytically active metals like gold or palladium can be immobilized on a magnetic core (e.g., Fe₃O₄). nih.govnih.govmdpi.com After the reaction, the catalyst can be recovered using an external magnet and reused for multiple cycles with minimal loss of activity. acs.org While often studied for reduction reactions of nitrophenols, the principle is applicable to synthetic catalysts as well.
Metal-Free Systems: To avoid issues of cost, toxicity, and potential product contamination associated with metal catalysts, metal-free catalytic systems are being developed. Organic catalysts or simple, non-metallic systems can be effective. A patent discloses a process for nitrating aromatic compounds that avoids solid catalysts by using a reactive intermediate formed from nitric acid and an anhydride (B1165640) compound. google.com
Energy Efficiency in Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted, and Photochemical Reactions)
Reducing the energy consumption of chemical processes is a key goal of green chemistry, offering both environmental and economic benefits. numberanalytics.com Alternative energy sources can often accelerate reactions, leading to shorter reaction times, milder conditions, and improved yields.
Ultrasound-Assisted Reactions (Sonochemistry): The application of ultrasound can enhance chemical reactivity through acoustic cavitation. scirp.org This technique has been successfully applied to the nitration of aromatic compounds, significantly reducing reaction times from hours to minutes and often improving regioselectivity. researchgate.netresearchgate.net For example, ultrasonically assisted nitration of phenols using nitric acid and a catalyst like zinc chloride has demonstrated high efficiency and chemo-selectivity. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates. This technique allows for reactions to be completed in minutes rather than hours of conventional heating, leading to substantial energy savings and often cleaner reaction profiles with fewer by-products. nih.govresearchgate.net
Photochemical Reactions: Utilizing light as an energy source offers a clean and efficient way to drive certain chemical reactions. Photolysis of nitrophenols has been studied, indicating that light can induce chemical transformations. rsc.org While more commonly associated with degradation, photochemical methods can also be harnessed for synthesis, potentially allowing for reactions to occur at ambient temperature and pressure, thereby reducing the energy footprint. acs.orgrsc.org
The table below illustrates the potential advantages of these energy-efficient methods compared to conventional heating for related aromatic functionalization reactions.
| Method | Typical Reaction Time | Energy Input | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours | High / Sustained | Established methodology | researchgate.net |
| Ultrasound-Assisted | Minutes to 1-2 hours | Moderate | Reduced reaction time, improved yields and selectivity. | scirp.orgresearchgate.net |
| Microwave-Assisted | Minutes | Low / Intermittent | Drastic reduction in reaction time, energy savings. | nih.gov |
| Photochemical | Variable | Low (light source) | Can be performed at ambient temperature, high selectivity. | acs.org |
Future Research Directions and Emerging Methodologies
Development of Novel and Highly Selective Synthetic Routes for Complex Phenolic Architectures
The development of efficient and selective synthetic methodologies is paramount for accessing complex molecules like 2-Bromo-4-fluoro-3-methyl-6-nitrophenol and its derivatives. Future research will likely focus on moving beyond traditional electrophilic substitution reactions, which can suffer from issues with regioselectivity and harsh reaction conditions.
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become a cornerstone in the synthesis of complex molecular structures. hilarispublisher.com Methodologies such as Suzuki-Miyaura, Heck, and Sonogashira couplings could be adapted to introduce the bromo, methyl, or other functional groups with high precision. hilarispublisher.com The exploration of novel ligands and reaction conditions will be crucial to expand the scope and efficiency of these transformations for highly substituted and electronically diverse phenolic compounds. hilarispublisher.com
Furthermore, late-stage functionalization strategies are emerging as a powerful tool in medicinal chemistry and materials science. hilarispublisher.com These methods allow for the introduction of functional groups at a late stage in the synthesis, enabling the rapid generation of a library of derivatives from a common intermediate. For this compound, this could involve C-H activation or other directed functionalization techniques to selectively modify the aromatic ring.
Advanced Mechanistic Elucidation using In-situ Spectroscopic and Kinetic Techniques
A deep understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new, more efficient ones. The application of in-situ spectroscopic techniques offers a window into the transient intermediates and transition states that govern chemical transformations. Techniques such as infrared (IR) spectroscopy are vital for elucidating reaction mechanisms by providing valuable information on the nature of reaction intermediates and the species that may cause catalyst deactivation. frontiersin.org
Future studies on the synthesis of this compound and related compounds could employ in-situ IR, Raman, and UV-Vis spectroscopy to monitor reaction progress in real-time. frontiersin.org This would allow for the identification of key intermediates and provide insights into the kinetics of the reaction.
Kinetic studies, including the determination of reaction orders, activation parameters, and kinetic isotope effects, will also be instrumental. For instance, investigating the oxidation of substituted phenols has revealed mechanisms involving hydrogen atom transfer or electron transfer based on kinetic data. nih.gov Such studies on the nitration, bromination, or other functionalization reactions leading to this compound would provide a quantitative understanding of the factors controlling reaction rates and selectivity. The influence of substituents on the reactivity of the phenolic ring can be systematically studied, with electron-donating groups generally increasing the rate of electrophilic attack. mdpi.com
Exploration of New Functional Material Applications based on Specific Electronic and Supramolecular Characteristics
The unique combination of electron-withdrawing (nitro, fluoro, bromo) and electron-donating (methyl, hydroxyl) groups in this compound suggests that it may possess interesting electronic and optical properties. Nitrophenols are known to be intermediates in the synthesis of dyes, pigments, and agricultural chemicals. scbt.com The specific substitution pattern of this compound could lead to novel applications in the field of functional materials.
Future research should focus on characterizing the photophysical properties of this compound and its derivatives. This includes measuring its absorption and emission spectra, quantum yields, and excited-state lifetimes. These properties could make it a candidate for applications in organic light-emitting diodes (OLEDs), sensors, or as a component in nonlinear optical materials.
The presence of multiple hydrogen bond donors and acceptors, as well as halogen atoms capable of halogen bonding, suggests that this molecule could participate in the formation of well-defined supramolecular assemblies. The study of its crystal engineering and self-assembly in solution could lead to the development of new materials with tailored properties, such as liquid crystals or porous organic frameworks.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction, Optimization, and Material Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the pace of discovery. chemcopilot.com These computational tools can be applied to various aspects of the study of this compound, from its synthesis to the prediction of its properties.
ML models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the major products and the reaction yield. beilstein-journals.org This can significantly reduce the amount of time and resources spent on experimental screening of reaction conditions. For the synthesis of this compound, ML algorithms could be used to identify the optimal catalyst, solvent, and temperature for a given transformation. beilstein-journals.org
In the realm of material design, ML can be used to predict the properties of a molecule based on its structure. By training models on datasets of compounds with known properties, it is possible to predict the electronic, optical, and other functional properties of novel compounds like this compound. This can guide the design of new materials with desired characteristics. ML models have been shown to be effective in understanding the nonlinearity of sensor signals in response to the concentration of phenolic compounds. mdpi.com
Investigation of Degradation Pathways of Substituted Nitrophenols in Environmental Contexts
The widespread use of nitroaromatic compounds has led to their presence as environmental pollutants. nih.gov Understanding the fate of these compounds in the environment is crucial for assessing their potential impact and developing remediation strategies. Substituted nitrophenols can be subject to various degradation processes, including photolysis and biodegradation. cdc.gov
Future research should investigate the environmental degradation pathways of this compound. Photodegradation studies would determine its stability upon exposure to sunlight and identify the photoproducts formed. The presence of a nitro group can influence the photochemical behavior of the molecule. pnas.org
Biodegradation is expected to be a significant fate-determining process for nitrophenols in soil and water. cdc.gov Studies using microorganisms isolated from contaminated sites could identify bacterial strains capable of degrading this compound. Elucidating the metabolic pathways involved in its degradation is essential for developing effective bioremediation strategies. researchgate.net Both oxidative and reductive mechanisms for the degradation of nitrophenols have been reported. ethz.ch
Q & A
Basic: What synthetic routes are reported for halogenated nitrophenol derivatives, and how can they be optimized for 2-bromo-4-fluoro-3-methyl-6-nitrophenol?
Methodological Answer:
Synthesis of halogenated nitrophenols typically involves sequential functionalization:
- Nitration : Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Halogenation : Bromine/FeBr₃ or electrophilic fluorinating agents (e.g., Selectfluor) can be used. Steric effects from the methyl group may require longer reaction times or elevated temperatures.
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for isolation. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (Analogous Compounds) |
|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C, 2 h | 60–75% |
| Bromination | Br₂ (1.1 eq), FeBr₃, CH₂Cl₂, 40°C, 6 h | 45–55% |
Basic: Which spectroscopic and chromatographic methods are critical for characterizing halogenated nitrophenols?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic splitting from Br/F). Fluorine’s deshielding effect shifts peaks downfield .
- HPLC-MS : Confirm molecular weight ([M-H]⁻ ion in negative mode) and detect impurities (e.g., dehalogenated byproducts).
- XRD : For crystalline samples, use SHELX for structure refinement .
Example Data:
- ¹H NMR (CDCl₃) : δ 8.2 (d, J=8.4 Hz, H-5), δ 2.4 (s, CH₃) .
- HPLC Retention Time : 12.3 min (C18, 70:30 MeOH/H₂O) .
Advanced: How can crystallographic data resolve ambiguities in the substitution pattern of this compound?
Methodological Answer:
- X-ray Diffraction : Collect data on a single crystal (0.2 mm³) using Mo-Kα radiation (λ=0.71073 Å). Refine with SHELXL to determine bond lengths/angles.
- Hydrogen Bonding : Use graph-set analysis (Etter’s formalism) to map O–H···O/F interactions, which influence crystal packing .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or dynamic effects (e.g., methyl group rotation) .
Table 2: Hypothetical Hydrogen Bond Parameters (Based on Analog )
| Donor-Acceptor | D···A Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| O–H···O | 2.65 | 155 | R₂²(8) |
| O–H···F | 2.81 | 147 | C(6) |
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Iterative Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC). For example, ambiguous NOEs can clarify proximity of Br/F substituents .
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and compare calculated vs. experimental IR/Raman spectra.
- Contextual Analysis : Compare with structurally similar compounds (e.g., 4-bromo-2-fluoro-6-nitrophenol ) to identify systematic deviations.
Advanced: What strategies optimize hydrogen-bond-directed crystallization for halogenated nitrophenols?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance H-bond donor/acceptor capacity.
- Additive Screening : Use co-crystallizing agents (e.g., 4,4′-bipyridine) to stabilize supramolecular architectures .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes larger, higher-quality crystals .
Case Study :
In 6-bromo-2-(4-nitrophenoxy) derivatives, π-stacking and O–H···O bonds created a 3D network stable to 150°C .
Advanced: How does the methyl group influence the compound’s stability under varying pH/temperature?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples (10°C/min, N₂ atmosphere) to assess decomposition thresholds. Methyl groups may stabilize via steric hindrance.
- pH Stability Studies : Monitor UV-vis absorbance (250–400 nm) in buffered solutions (pH 1–13). Nitro groups reduce stability in alkaline conditions .
Table 3: Hypothetical Stability Data
| Condition | Degradation Threshold | Notes |
|---|---|---|
| pH < 3 | >48 h (90% intact) | Protonation of –NO₂ |
| pH > 10 | <6 h | Hydroxide attack on –Br |
| T > 150°C | Rapid decomposition | Loss of –NO₂ and –F |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
